5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol
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Overview
Description
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is an organic compound with a unique structure that includes both ethenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylhex-2-ene-1,6-diol with ethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the ethenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using hydrogen gas and a metal catalyst like palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Thionyl chloride in anhydrous conditions to replace hydroxyl groups with chlorine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Conversion to 5-ethyl-2,5-dimethylhex-2-ene-1,6-diol.
Substitution: Formation of 5-ethenyl-2,5-dimethylhex-2-ene-1,6-dichloride.
Scientific Research Applications
Chemistry
In chemistry, 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology
In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. Its derivatives could potentially exhibit antimicrobial or anticancer properties.
Medicine
In medicine, this compound and its derivatives are studied for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of ethenyl and hydroxyl groups, which can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhex-2-ene-1,6-diol: Lacks the ethenyl group, resulting in different reactivity and applications.
5-Ethenyl-2,5-dimethylhexane-1,6-diol: Similar structure but with a saturated carbon chain, leading to different chemical properties.
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-dichloride:
Uniqueness
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is unique due to the presence of both ethenyl and dimethyl groups, which confer specific reactivity and properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
879090-06-9 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-ethenyl-2,5-dimethylhex-2-ene-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,8-12)6-5-9(2)7-11/h4-5,11-12H,1,6-8H2,2-3H3 |
InChI Key |
NULPVPHFVVJYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(CO)C=C)CO |
Origin of Product |
United States |
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